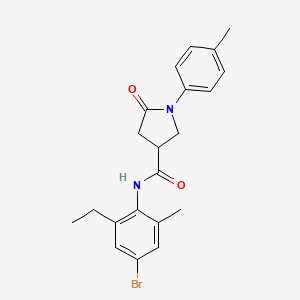![molecular formula C16H25N3O4S2 B4119297 4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide](/img/structure/B4119297.png)
4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide
説明
4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as MPS or MPS-carbothioamide. MPS has been shown to have promising effects in various biological systems, including the central nervous system, cardiovascular system, and immune system. In
作用機序
The exact mechanism of action of MPS is not fully understood. However, it is believed that MPS exerts its effects through multiple pathways. MPS has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation. MPS can also inhibit the activity of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in the regulation of blood pressure and cardiovascular function. Additionally, MPS can modulate the function of immune cells by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects
MPS has been shown to have various biochemical and physiological effects. It can reduce oxidative stress and inflammation in the brain and improve cognitive function. MPS can also reduce blood pressure and improve endothelial function, which can help prevent cardiovascular diseases. Additionally, MPS can modulate the function of immune cells and enhance the immune response.
実験室実験の利点と制限
One advantage of using MPS in lab experiments is its ability to target multiple pathways involved in various biological systems. This makes it a promising candidate for the development of new therapeutic agents. Additionally, MPS has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using MPS in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on MPS. One area of interest is the development of new therapeutic agents based on the structure of MPS. Researchers can modify the structure of MPS to enhance its efficacy and reduce its toxicity. Additionally, more studies are needed to fully understand the mechanism of action of MPS and its effects on various biological systems. Further research is also needed to investigate the potential use of MPS in treating other diseases, such as cancer and autoimmune disorders.
Conclusion
MPS is a chemical compound that has shown promising effects in various biological systems. Its ability to target multiple pathways involved in oxidative stress, inflammation, cardiovascular function, and immune response makes it a promising candidate for the development of new therapeutic agents. While more research is needed to fully understand the mechanism of action of MPS and its potential applications, the current research suggests that MPS is a valuable tool in scientific research.
科学的研究の応用
MPS has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can reduce oxidative stress in the brain. MPS has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. Additionally, MPS has been studied for its potential use in treating cardiovascular diseases. It can reduce blood pressure and improve endothelial function. MPS has also been shown to have immunomodulatory effects and can enhance the function of immune cells.
特性
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-(3-methoxypropyl)piperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S2/c1-22-13-3-8-17-16(24)18-9-11-19(12-10-18)25(20,21)15-6-4-14(23-2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,17,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRJFVXJFAWOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=S)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-methoxyphenyl)sulfonyl]-N-(3-methoxypropyl)-1-piperazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 2-[({[2-(difluoromethoxy)-4-methylphenyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4119216.png)

![1-(4-chlorobenzoyl)-1-methyl-1a-(1-piperidinylcarbonyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4119228.png)
![N,N-dimethyl-4-oxo-4-(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)butanamide](/img/structure/B4119231.png)
![ethyl 2-[(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonothioyl)amino]-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4119245.png)
![N-(3-acetylphenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4119251.png)
![3-(4-{[(1-phenylethyl)amino]sulfonyl}phenyl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4119262.png)
![3-(2,4-dichlorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4119273.png)
![3-({[(2-methoxy-4-nitrophenyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4119276.png)
![1,5-dimethyl-4-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4119281.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4119287.png)
![N-(3-fluorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]urea](/img/structure/B4119292.png)
![N-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B4119304.png)
![3-chloro-8-oxo-7-[(phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B4119310.png)